

The Rise of Prop-2-enenitrile Derivatives: A New Frontier in Drug Discovery

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Compound of Interest

Compound Name: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, prop-2-enenitrile derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of the discovery of novel prop-2-enenitrile derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Anticancer Activity of Novel Prop-2-enenitrile Derivatives

Recent research has illuminated the significant potential of prop-2-enenitrile derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, through diverse mechanisms of action.

Tubulin Polymerization Inhibition

A significant focus of research has been the development of prop-2-enenitrile derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α - and β -tubulin, are crucial for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs.

A series of novel 2-phenylacrylonitrile derivatives has been synthesized and evaluated for their ability to inhibit tubulin polymerization. Among these, compound 1g2a demonstrated remarkable inhibitory activity against HCT116 and BEL-7402 cancer cell lines, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively.[1] This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis.[1] Molecular docking studies suggest that these derivatives bind to the colchicine-binding site of β -tubulin, thereby disrupting microtubule dynamics.

Similarly, novel benzimidazole-derived acrylonitriles have been investigated as tubulin polymerization inhibitors.[2] Compounds 50, 64, 68, and 69, featuring substitutions on the benzimidazole and phenyl rings, exhibited exceptionally strong and selective antiproliferative activity against several hematological tumor cell lines, with IC₅₀ values in the low micromolar range.[2]

Table 1: Anticancer Activity of Novel Prop-2-enenitrile Derivatives as Tubulin Inhibitors

Compound	Cancer Cell Line	IC50	Reference
1g2a	HCT116	5.9 nM	[1]
BEL-7402	7.8 nM	[1]	
50	DND-41	1.7 μ M	[2]
HL-60	2.1 μ M	[2]	
K-562	2.5 μ M	[2]	
Z-138	3.6 μ M	[2]	
64	DND-41	1.8 μ M	
HL-60	2.3 μ M	[2]	[2]
K-562	2.8 μ M	[2]	
Z-138	3.4 μ M	[2]	
68	DND-41	1.9 μ M	
HL-60	2.4 μ M	[2]	
K-562	2.9 μ M	[2]	[2]
Z-138	3.5 μ M	[2]	
69	DND-41	1.8 μ M	
HL-60	2.2 μ M	[2]	
K-562	2.7 μ M	[2]	
Z-138	3.3 μ M	[2]	

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Prop-2-enenitrile derivatives have been explored as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and receptor tyrosine kinases.

A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as PI3K inhibitors.[3] Compound 17p exhibited potent inhibitory activity against PI3K α with an IC₅₀ of 31.8 nM, comparable to the positive control BKM-120.[3]

Furthermore, hybrid compounds incorporating isatin and pyrrolo[2,3-d]pyrimidine scaffolds, linked via a hydrazine bridge to a prop-2-enenitrile moiety, have been developed as multi-kinase inhibitors.[4] Compound 7 from this series displayed promising anticancer and multi-kinase inhibitory effects, suppressing cell cycle progression and inducing apoptosis in HepG2 cells.[4]

Table 2: Anticancer Activity of Novel Prop-2-enenitrile Derivatives as Kinase Inhibitors

Compound	Target Kinase	Cancer Cell Line	IC ₅₀	Reference
17p	PI3K α	-	31.8 nM	[3]
7	Multiple Kinases	HepG2	Not specified	[4]
Compound 14	Not specified	MCF7	22.12 μ M	[5]
Compound 13	Not specified	MCF7	22.52 μ M	[5]
Compound 9	Not specified	MCF7	27.83 μ M	[5]
Compound 12	Not specified	MCF7	29.22 μ M	[5]

Antimicrobial Activity of Novel Prop-2-enenitrile Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Prop-2-enenitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial agents.

Novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][6][7]benzothiazole derivatives, synthesized from 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile intermediates, exhibited significant antimicrobial activity.[6] Compounds 7a, 7d, 9a, and 9d showed higher activity than the standard drugs cefotaxime and fluconazole against various bacterial and fungal strains.[6]

Additionally, a series of acrylonitrile adducts were evaluated for their antimicrobial properties. These compounds displayed dose-dependent inhibition against both Gram-positive (*Bacillus subtilis*) and Gram-negative (*Escherichia coli*) bacteria.[8]

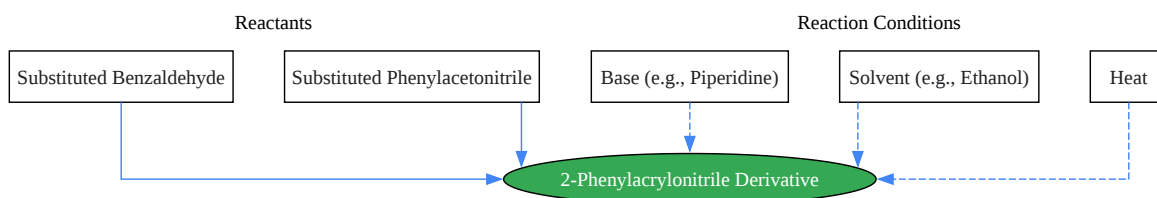
Table 3: Antimicrobial Activity of Novel Prop-2-enenitrile Derivatives

Compound	Organism	MIC (µl/ml)	Reference
N3	<i>Escherichia coli</i>	0.4	[8]
N4	<i>Bacillus subtilis</i>	0.5	[8]
N1	<i>Escherichia coli</i>	1	[8]
N4	<i>Escherichia coli</i>	1	[8]
N2	<i>Escherichia coli</i>	3	[8]
N5	<i>Escherichia coli</i>	3	[8]
N5	<i>Bacillus subtilis</i>	5	[8]
N1	<i>Bacillus subtilis</i>	6	[8]
N2	<i>Bacillus subtilis</i>	6	[8]

Experimental Protocols

General Synthesis of 2-Phenylacrylonitrile Derivatives

A common method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[1]



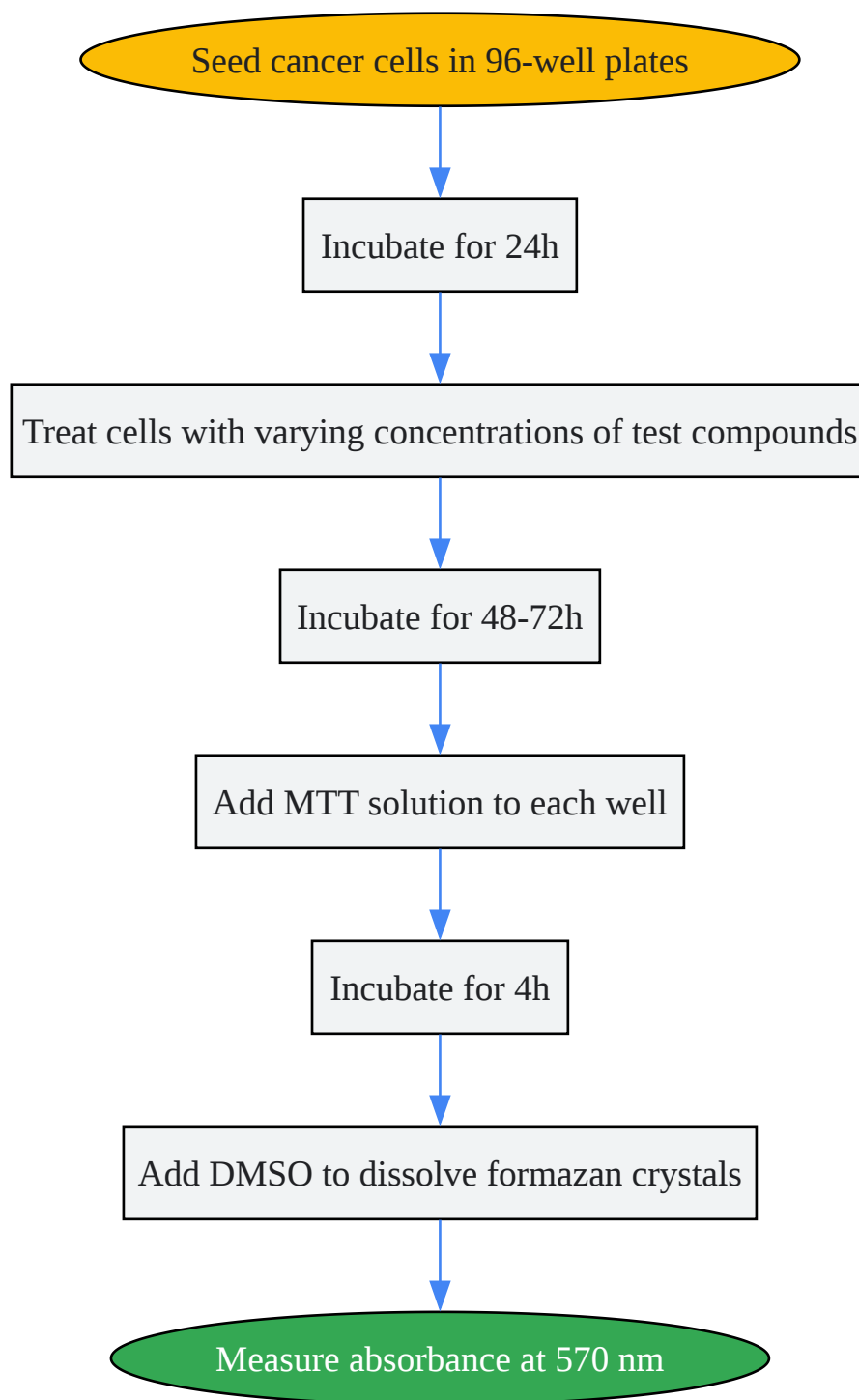
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Caption: General workflow for the Knoevenagel condensation.

Procedure: A mixture of a substituted benzaldehyde and a substituted phenylacetonitrile is refluxed in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base, typically piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques like recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[1]



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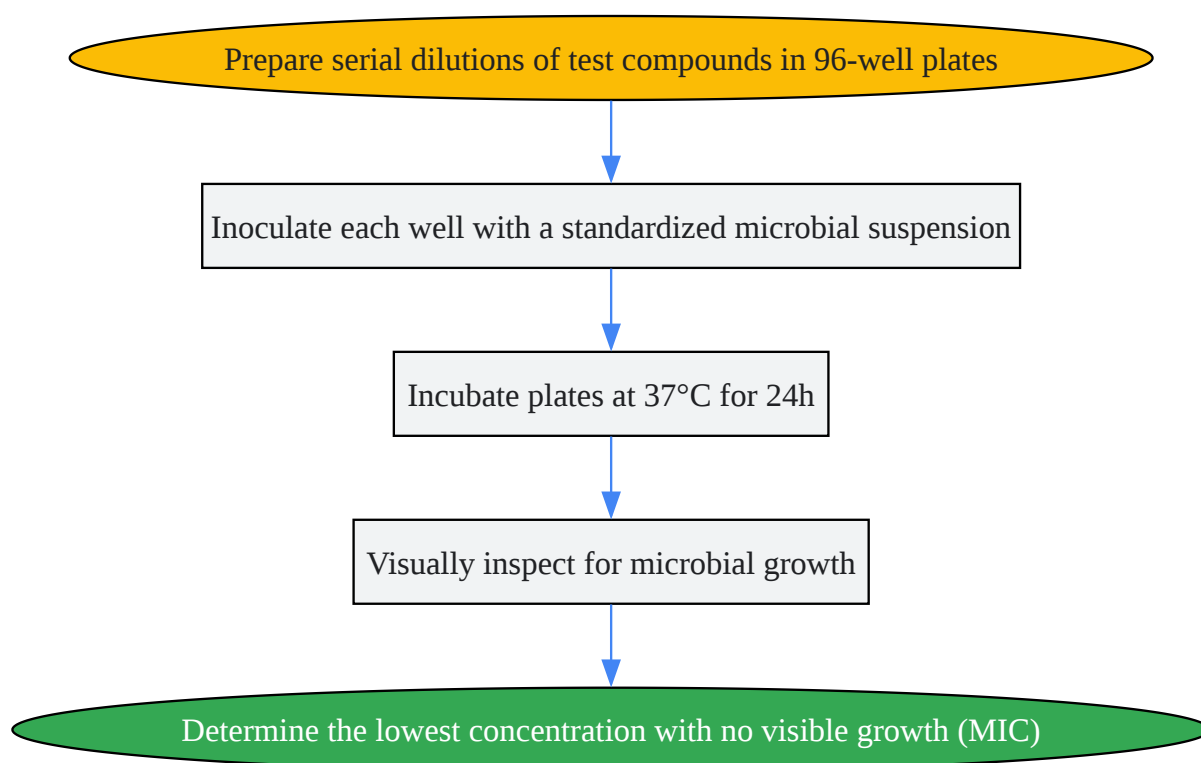
Caption: Workflow of the MTT assay for cytotoxicity.

Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the prop-2-enenitrile derivatives for a

specified period (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well, and the plates are incubated to allow the conversion of MTT to formazan by viable cells. Finally, the formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[8]



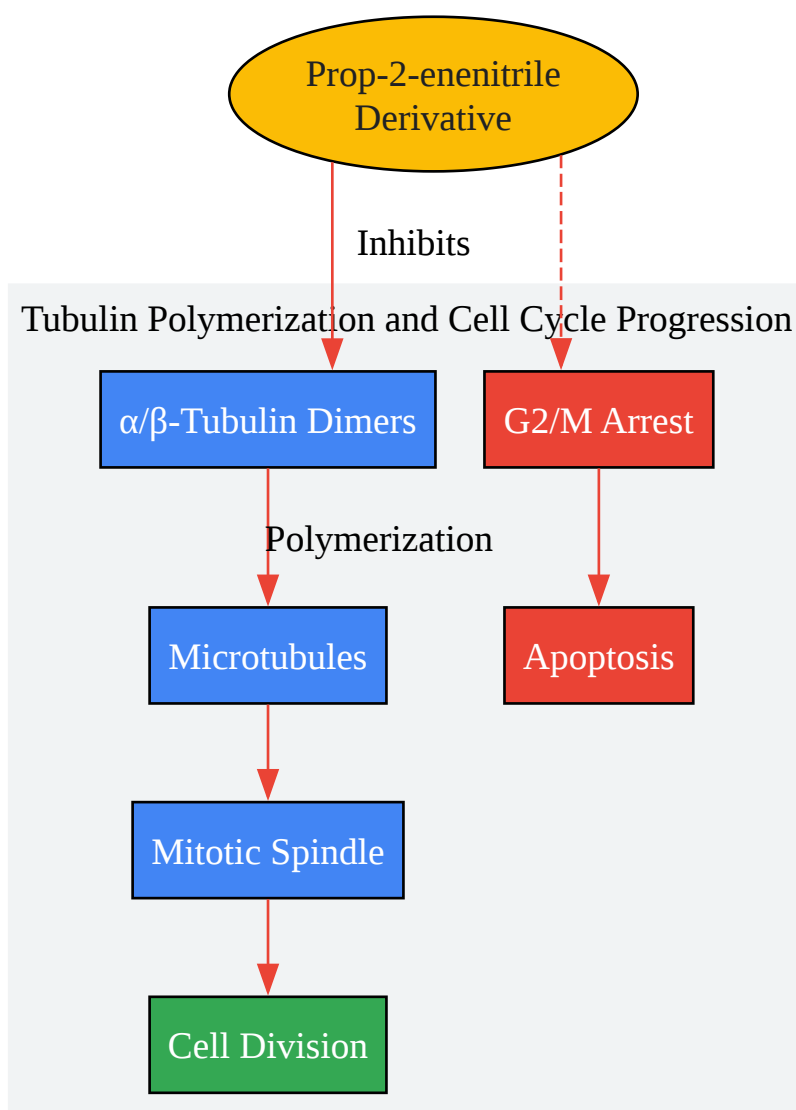
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Caption: Workflow for MIC determination by broth microdilution.

Procedure: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. Each well is then inoculated with a standardized

suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action



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Caption: Inhibition of tubulin polymerization by prop-2-enenitrile derivatives.

Prop-2-enenitrile derivatives that act as tubulin inhibitors disrupt the dynamic equilibrium between tubulin dimers and microtubules. By binding to tubulin, these compounds prevent its polymerization into microtubules. This interference with microtubule formation leads to a

defective mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis, or programmed cell death.

Conclusion

The discovery of novel prop-2-enenitrile derivatives represents a significant advancement in the search for new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for further drug development efforts. The data and protocols presented in this guide underscore the potential of this class of compounds to address unmet medical needs in oncology and infectious diseases. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

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